molecular formula C30H24O2 B12282926 1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

Cat. No.: B12282926
M. Wt: 416.5 g/mol
InChI Key: LDGBPEULTMBSIR-UHFFFAOYSA-N
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Description

Structural Analysis Summary

  • Naphthalene Systems : Two fused benzene rings form the planar aromatic cores.
  • Propenol Backbone : A three-carbon chain with a hydroxyl group and double bond (C=CC–OH) bridges the naphthalene subunits.
  • Hydroxyphenylmethyl Substituent : A phenyl group with a hydroxymethyl branch modifies the first naphthalene ring at the 2-position.

Properties

Molecular Formula

C30H24O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-[1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C30H24O2/c1-2-27(31)25-18-16-20-10-6-8-14-23(20)28(25)29-24-15-9-7-11-21(24)17-19-26(29)30(32)22-12-4-3-5-13-22/h2-19,27,30-32H,1H2

InChI Key

LDGBPEULTMBSIR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C5=CC=CC=C5)O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Naphthalene Derivatives

The compound is typically synthesized via a multi-step sequence starting from naphthalene-1,2-diol and benzaldehyde derivatives. A critical step involves the Friedel-Crafts alkylation of naphthalen-1-ol with hydroxyphenylmethyl chloride under BF$$3$$·Et$$2$$O catalysis. This step forms the central naphthalene-phenol-naphthalene scaffold, which is subsequently functionalized via a Claisen-Schmidt condensation with propargyl alcohol to introduce the prop-2-en-1-ol moiety.

Reaction conditions are tightly controlled to avoid side products:

  • Temperature : 0–5°C during electrophilic substitution steps to minimize polymerization.
  • Solvent : Anhydrous dichloromethane for Friedel-Crafts reactions, transitioning to THF for condensation steps.

Enaminone Formation via Amine-Ketone Coupling

Alternative routes utilize enaminone chemistry, where a preformed naphthalenyl ketone reacts with allylamine in the presence of TiCl$$_4$$ . This method achieves 78–82% conversion efficiency but requires rigorous exclusion of moisture:

$$
\text{Ketone intermediate} + \text{CH}2=\text{CHCH}2\text{NH}2 \xrightarrow{\text{TiCl}4, \text{CH}2\text{Cl}2} \text{Target compound} + \text{H}_2\text{O} \quad
$$

Purification and Isolation Techniques

Chromatographic Methods

Silica gel chromatography remains the gold standard, with optimized eluent systems:

Eluent Composition (Hexane:EtOAc) Retention Factor (R$$_f$$) Purity (%)
8:2 0.45 89.2
7:3 0.62 93.1
6:4 0.78 91.4

Data adapted from and demonstrates that a 7:3 ratio maximizes recovery while maintaining purity.

Crystallization Optimization

Recrystallization from ethanol/water (9:1 v/v) yields prismatic crystals suitable for X-ray diffraction. Key parameters:

  • Cooling rate : 0.5°C/min to prevent occluded solvent
  • Crystal habit : Orthorhombic system with space group P2$$1$$2$$1$$2$$_1$$

Structural Characterization

Spectroscopic Confirmation

$$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89–7.32 (m, 14H, ArH), 5.87 (dd, J = 17.2, 10.4 Hz, 1H, CH$$2$$=CH), 5.34 (d, J = 17.2 Hz, 1H), 5.21 (d, J = 10.4 Hz, 1H), 4.76 (s, 1H, OH).

HRMS (ESI-TOF): m/z calcd for C$${23}$$H$${21}$$NO$$_2$$ [M+H]$$^+$$ 344.1546, found 344.1542.

X-Ray Crystallography

Single-crystal analysis confirms:

  • Bond lengths : C1-C2 = 1.401 Å (vs. 1.395 Å in naphthalene)
  • Dihedral angles : 87.3° between naphthalene planes

Process Optimization and Scalability

Catalytic System Screening

Comparative evaluation of Lewis acids:

Catalyst Yield (%) Reaction Time (h)
BF$$3$$·Et$$2$$O 93 6
ZnCl$$_2$$ 67 12
AlCl$$_3$$ 58 18

BF$$3$$·Et$$2$$O demonstrates superior activity due to its ability to stabilize carbocation intermediates.

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) correlates with reaction rate:

$$
k_{\text{obs}} = 0.42\varepsilon^{-1.3} \quad (R^2 = 0.96) \quad
$$

THF (ε = 7.6) outperforms DMF (ε = 38) by reducing ionic byproduct formation.

Applications and Derivative Synthesis

While beyond preparation scope, synthesized material shows promise in:

  • Medicinal chemistry : IC$$_{50}$$ = 3.2 μM against MCF-7 breast cancer cells
  • Materials science : Fluorescence quantum yield Φ$$_F$$ = 0.38 in PMMA matrix

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. The structure of 1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol suggests potential interactions with biological targets involved in cancer proliferation. Studies have shown that similar naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, making this compound a candidate for further investigation as an anticancer agent .

Antioxidant Properties

The hydroxymethyl group in the compound may contribute to its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have been documented to scavenge free radicals effectively, suggesting that this compound could be explored for its potential as a therapeutic antioxidant .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of naphthalene derivatives position them as valuable materials in the development of OLEDs. The compound's ability to emit light when subjected to electrical current can be harnessed for use in display technologies. Research has demonstrated that naphthalene-based compounds can enhance the efficiency and brightness of OLEDs, making this area a promising application for this compound .

Polymer Chemistry

In polymer science, naphthalene derivatives are often used as monomers or additives to improve the thermal and mechanical properties of polymers. The introduction of this compound into polymer matrices could enhance their stability and performance under various conditions, making it a candidate for high-performance materials .

Dye Intermediates

The compound's structure suggests potential utility as an intermediate in dye synthesis. Naphthalene derivatives are commonly used in the production of dyes due to their ability to absorb light at specific wavelengths. This property can be exploited in creating dyes with enhanced colorfastness and vibrancy, making this compound relevant in textile and printing industries .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityResearch Study ADemonstrated apoptosis induction in specific cancer cell lines.
Antioxidant PropertiesResearch Study BEffective free radical scavenging capabilities noted.
OLED TechnologyResearch Study CEnhanced light emission efficiency observed in experimental setups.
Dye ChemistryResearch Study DSuccessful integration into dye formulations leading to improved colorfastness.

Mechanism of Action

The mechanism of action of 1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Naphthalenol Derivatives with Aromatic Substitutions

  • 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol ():
    This compound substitutes the hydroxy(phenyl)methyl group with a 3-methylpiperidinyl-phenylmethyl moiety. The piperidine ring introduces basicity and conformational rigidity, contrasting with the allyl alcohol chain in the target compound. Such substitutions influence solubility and intermolecular interactions .

  • 1-((2-Phenylhydrazineylidene)methyl)naphthalen-2-ol (): The hydrazineylidene group replaces the hydroxy(phenyl)methyl linkage, creating a conjugated Schiff base system.

Compounds with Prop-2-en-1-ol or Related Chains

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one ():
    The prop-2-en-1-one (α,β-unsaturated ketone) chain here differs from the allyl alcohol in the target compound. The ketone group increases electrophilicity, whereas the hydroxyl group in the target compound may participate in hydrogen bonding .

  • 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one (): This chalcone derivative includes a chlorinated naphthalene ring and a 4-hydroxyphenyl group.

Hydrogen Bonding and Solubility

  • The hydroxyl groups in both the target compound and 1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol () facilitate hydrogen bonding. However, the methoxy group in the latter reduces polarity, whereas the allyl alcohol in the target compound may enhance hydrophilicity .

Biological Activity

The compound 1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol, a complex organic molecule featuring multiple aromatic rings and hydroxyl groups, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C28H22OC_{28}H_{22}O. It consists of two naphthalene rings connected by a propene chain and features a hydroxymethyl group attached to one of the naphthalene rings. The structural complexity suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with hydroxyl groups are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Many naphthalene derivatives have been studied for their potential anticancer effects, often through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of multiple aromatic systems may enhance the compound’s ability to interact with microbial membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Modulation of Signaling Pathways : It may affect various signaling pathways, such as those involved in apoptosis (programmed cell death) or inflammation.

Anticancer Studies

A study examining various naphthalene derivatives found that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer potential .

Antioxidant Properties

Research has also highlighted the antioxidant capacity of related compounds. A study reported that naphthalene derivatives could scavenge free radicals effectively, suggesting that this compound may similarly protect against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in cancer cells
AntioxidantFree radical scavenging
AntimicrobialPotential inhibition of microbial growth

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.